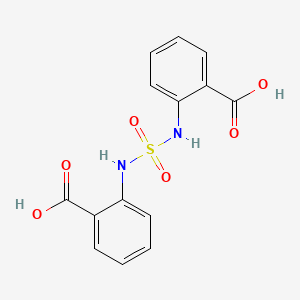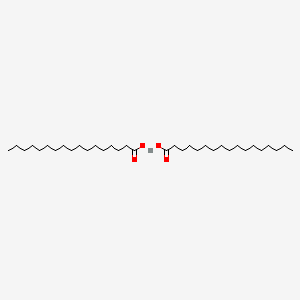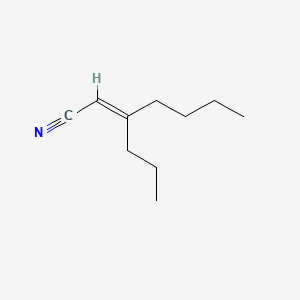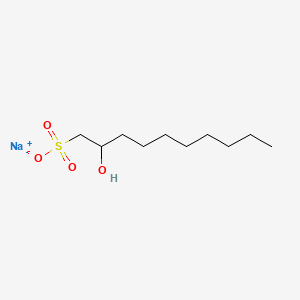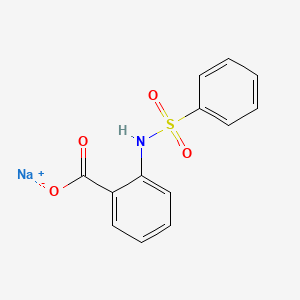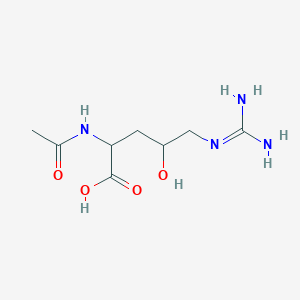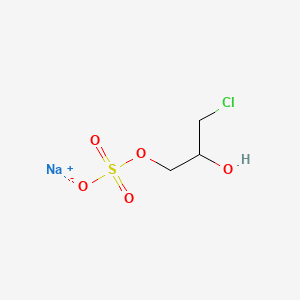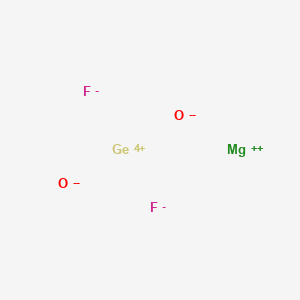
Germanium magnesium fluoride oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of germanium magnesium fluoride oxide can be achieved through several synthetic routes. One common method involves the sol-gel process, where magnesium acetate tetrahydrate is used as a precursor. The process involves controlled addition of water to the sol system, followed by drying under mild conditions to form magnesium fluoride sols . Another method involves the reaction of magnesium oxide with sources of hydrogen fluoride, such as ammonium bifluoride, to produce magnesium fluoride, which can then be combined with germanium oxide under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves high-temperature reactions and precise control of reaction conditions to ensure the purity and desired properties of the final product. Techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD) are commonly used to produce thin films of this compound for optical applications .
Análisis De Reacciones Químicas
Types of Reactions: Germanium magnesium fluoride oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxides of germanium and magnesium.
Reduction: Reduction reactions can convert the compound into its elemental forms or other reduced states.
Substitution: Fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride can be employed.
Substitution: Halogen exchange reactions can be facilitated using halogenating agents such as chlorine or bromine.
Major Products Formed:
Oxidation: Germanium dioxide and magnesium oxide.
Reduction: Elemental germanium and magnesium.
Substitution: Compounds with substituted halogens or functional groups.
Aplicaciones Científicas De Investigación
Germanium magnesium fluoride oxide has several scientific research applications:
Chemistry: It serves as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, including imaging and drug delivery systems.
Mecanismo De Acción
The mechanism of action of germanium magnesium fluoride oxide involves its interaction with light and other electromagnetic radiation. When doped with manganese, the compound exhibits fluorescence due to the excitation of electrons and their subsequent emission of light at specific wavelengths. This property is utilized in various optical applications, including phosphor materials and imaging technologies .
Comparación Con Compuestos Similares
Magnesium fluoride (MgF2): Known for its optical properties and used in lenses and coatings.
Germanium dioxide (GeO2): Used in optics and electronics due to its high refractive index and transparency.
Magnesium oxide (MgO): Commonly used as a refractory material and in various industrial applications.
Uniqueness of Germanium Magnesium Fluoride Oxide: this compound stands out due to its combined properties of germanium and magnesium, along with the unique fluorescence characteristics when doped with manganese. This makes it particularly valuable in advanced optical applications and research.
Propiedades
Número CAS |
12634-26-3 |
|---|---|
Fórmula molecular |
F2GeMgO2 |
Peso molecular |
166.93 g/mol |
Nombre IUPAC |
magnesium;germanium(4+);oxygen(2-);difluoride |
InChI |
InChI=1S/2FH.Ge.Mg.2O/h2*1H;;;;/q;;+4;+2;2*-2/p-2 |
Clave InChI |
YNXICOOQCPVTSY-UHFFFAOYSA-L |
SMILES canónico |
[O-2].[O-2].[F-].[F-].[Mg+2].[Ge+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


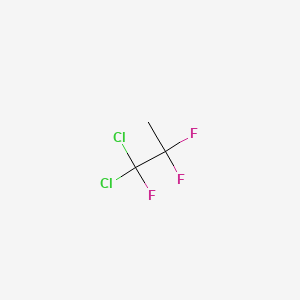
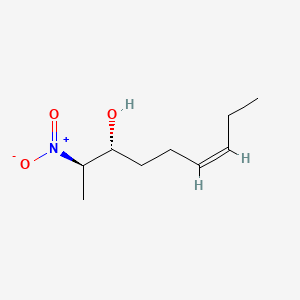
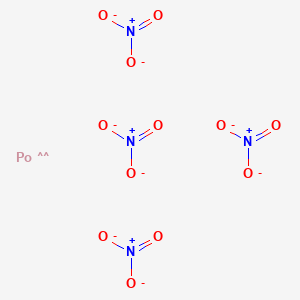
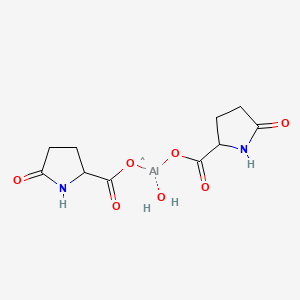

![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)
